1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- typically involves the condensation of aminopyrrolines with halocarbonyl compounds . This reaction can be carried out under various conditions, often requiring specific catalysts and solvents to achieve high yields. Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds that are subsequently cyclized to form the desired heterocyclic structure .
Analyse Chemischer Reaktionen
1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be substituted with various nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel complexes. Major products formed from these reactions include various substituted derivatives and fused ring systems .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use as a pharmaceutical agent.
Medicine: It has shown promise in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the synthesis of materials with unique electronic or optical properties
Wirkmechanismus
The mechanism by which 1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- exerts its effects involves interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- can be compared with other similar heterocyclic compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole rings and exhibit a range of biological activities.
Benzo[d]pyrrolo[2ʹ,3ʹ4,5]pyrrolo[1,2-a]imidazoles: These compounds have additional fused benzene rings and are used in various synthetic applications.
Hexahydropyrrolo[1,2-a]imidazol-5-ones: These derivatives are synthesized through multi-component reactions and have unique chemical properties.
The uniqueness of 1H-Pyrrolo(1,2-a)imidazole, 1-ethyl-6-(p-tolyl)- lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
37959-37-8 |
---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-ethyl-6-(4-methylphenyl)pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C15H16N2/c1-3-16-8-9-17-11-14(10-15(16)17)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
IELREHAHXJCILU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN2C1=CC(=C2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.